N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
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Description
The compound “N-cyclopropyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide” is a complex organic molecule. It contains a cyclopropyl group, a thiophene ring, and a cyclopentyl group, all connected through a central ethanediamide moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl and cyclopentyl rings, the introduction of the thiophene ring, and the coupling of these components through the ethanediamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and the ethanediamide group. The cyclopropyl and cyclopentyl rings would add steric bulk, while the thiophene ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiophene ring, which is known to participate in various chemical reactions. The ethanediamide group could also be involved in reactions, particularly those involving nucleophilic attack at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene ring could contribute to its aromaticity and potentially its color. The cyclopropyl and cyclopentyl rings could influence its steric properties and solubility .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, like F5223-0061, play a vital role in medicinal chemistry. They are used by medicinal chemists to improve advanced compounds with a variety of biological effects .
Biological Activity
Compounds like F5223-0061 have been reported to possess a wide range of therapeutic properties. They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry. They are used as corrosion inhibitors .
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Thiophene Derivatives
The compound F5223-0061 could potentially be used in the synthesis of other thiophene derivatives .
properties
IUPAC Name |
N'-cyclopropyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-13(14(19)17-11-5-6-11)16-10-15(7-1-2-8-15)12-4-3-9-20-12/h3-4,9,11H,1-2,5-8,10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYAFZJLHRQGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-((1-(thiophen-2-yl)cyclopentyl)methyl)oxalamide |
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